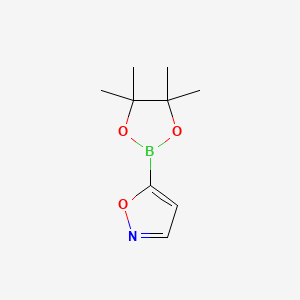

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is an organic compound that features a boron-containing dioxaborolane ring attached to an isoxazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the borylation of isoxazole derivatives. One common method includes the reaction of isoxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boronates.

Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Boronic acids.

Reduction: Boronates.

Substitution: Various substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

The compound features a boronate group which is integral for its reactivity and interaction with various substrates. The presence of the isoxazole ring enhances its stability and potential for diverse applications.

Covalent Organic Frameworks (COFs)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole serves as a versatile building block for the synthesis of covalent organic frameworks (COFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for various applications including:

- Gas Storage : COFs can be engineered to selectively adsorb gases like hydrogen and carbon dioxide.

- Catalysis : They serve as catalysts in chemical reactions due to their porous structure which facilitates molecular diffusion.

Recent studies have demonstrated the use of this compound in creating COFs that exhibit photocatalytic properties for hydrogen production through water splitting .

Organic Electronics

The compound has been explored in the field of organic electronics. Its ability to form stable thin films makes it a candidate for use in:

- Organic Light Emitting Diodes (OLEDs) : The incorporation of this compound into OLED structures enhances light emission efficiency.

- Organic Photovoltaics (OPVs) : Its electronic properties contribute to improved charge transport and energy conversion efficiency in solar cells.

Drug Delivery Systems

Research indicates potential applications in drug delivery systems where the boronate group can facilitate the controlled release of therapeutic agents. The compound's biocompatibility and ability to form complexes with various biomolecules make it an attractive candidate for further exploration in medicinal chemistry.

Sensors

The unique optical properties of this compound allow its use in sensor technologies. It can be utilized to develop sensors that detect specific biomolecules or environmental pollutants through fluorescence-based methods.

Case Study 1: Photocatalytic Hydrogen Production

A study published in Advanced Materials demonstrated the synthesis of a COF using this compound as a linker. The resulting material exhibited significant photocatalytic activity under visible light irradiation for hydrogen evolution from water .

Case Study 2: OLED Fabrication

In a recent investigation into OLED technologies, researchers incorporated this compound into the active layer of devices. The results showed improved luminescent efficiency and stability compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable catalyst and reagent in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to the presence of both the isoxazole and dioxaborolane rings, which confer distinct reactivity and stability. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Actividad Biológica

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BNO₂

- CAS Number : 928664-98-6

- Structure : The compound features a dioxaborolane moiety attached to an isoxazole ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticancer Activity

Research indicates that isoxazole derivatives exhibit anticancer properties. Specifically:

- Mechanism : Isoxazoles may inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells.

- Case Study : A study demonstrated that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines (Zhu et al., 2018) .

2. Antimicrobial Properties

Isoxazole derivatives have shown promise as antimicrobial agents:

- Mechanism : They may disrupt bacterial cell wall synthesis or inhibit essential enzymes.

- Research Findings : In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

3. Neuroprotective Effects

Recent investigations suggest that isoxazole derivatives could play a role in neuroprotection:

- Mechanism : They may modulate neuroinflammatory responses and protect against oxidative stress.

- Findings : A study highlighted the neuroprotective potential of isoxazole derivatives in models of neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- BBB Permeability : The compound is reported to be blood-brain barrier (BBB) permeant .

- P-glycoprotein Substrate : It acts as a substrate for P-glycoprotein, influencing its bioavailability and distribution .

Data Table: Biological Activities

Safety and Toxicology

While exploring the therapeutic potential of this compound, safety profiles must also be considered:

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-6-11-12-7/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUDTTVOAAZHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.